3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 7-methoxybenzofuran-2-carbonyl chloride, which is then reacted with piperidine to form the intermediate 1-(7-methoxybenzofuran-2-carbonyl)piperidine. This intermediate is subsequently reacted with 4-chloroquinazoline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce quinazolinone amines.
Scientific Research Applications
3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Other compounds in this class include 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.
Benzofuran Derivatives: Similar compounds include 7-methoxybenzofuran and 5-hydroxybenzofuran.
Uniqueness
3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-29-19-10-4-6-15-12-20(30-21(15)19)23(28)25-11-5-7-16(13-25)26-14-24-18-9-3-2-8-17(18)22(26)27/h2-4,6,8-10,12,14,16H,5,7,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDLMVXNHURFTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCCC(C3)N4C=NC5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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